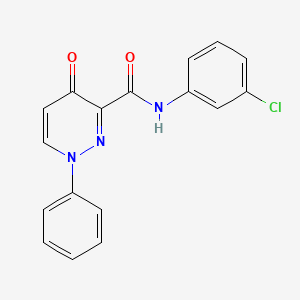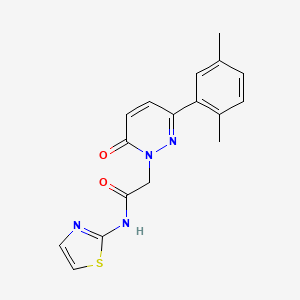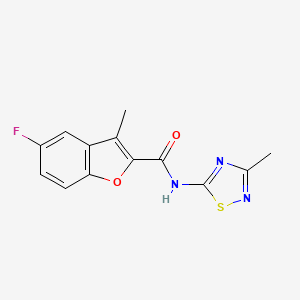![molecular formula C19H25BrN2O2 B14988364 (5s,7s)-2-(5-Bromo-2-methoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B14988364.png)
(5s,7s)-2-(5-Bromo-2-methoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5s,7s)-2-(5-Bromo-2-methoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound characterized by its unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5s,7s)-2-(5-Bromo-2-methoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the phenyl ring.
Methoxylation: Addition of the methoxy group to the phenyl ring.
Formation of the tricyclic structure: This involves cyclization reactions under specific conditions to form the diazatricyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
(5s,7s)-2-(5-Bromo-2-methoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(5s,7s)-2-(5-Bromo-2-methoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
作用機序
The mechanism of action of (5s,7s)-2-(5-Bromo-2-methoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins.
類似化合物との比較
Similar Compounds
- (5s,7s)-2-(5-Chloro-2-methoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- (5s,7s)-2-(5-Fluoro-2-methoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Uniqueness
The uniqueness of (5s,7s)-2-(5-Bromo-2-methoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one lies in its specific bromine substitution, which can significantly influence its chemical reactivity and biological activity compared to its chloro and fluoro analogs.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines.
特性
分子式 |
C19H25BrN2O2 |
|---|---|
分子量 |
393.3 g/mol |
IUPAC名 |
2-(5-bromo-2-methoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C19H25BrN2O2/c1-4-18-9-21-11-19(5-2,17(18)23)12-22(10-18)16(21)14-8-13(20)6-7-15(14)24-3/h6-8,16H,4-5,9-12H2,1-3H3 |
InChIキー |
DTYNEDSECNXHFE-UHFFFAOYSA-N |
正規SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3C4=C(C=CC(=C4)Br)OC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl N-({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate](/img/structure/B14988283.png)
![2-chloro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B14988287.png)


methanone](/img/structure/B14988303.png)

![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14988310.png)


![5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B14988318.png)
![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide](/img/structure/B14988330.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B14988332.png)
![N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbenzamide](/img/structure/B14988336.png)
![N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B14988343.png)
